molecular formula C12H13NO B176195 2-Amino-2-(naphthalen-2-yl)ethanol CAS No. 153875-87-7

2-Amino-2-(naphthalen-2-yl)ethanol

Cat. No.: B176195
CAS No.: 153875-87-7
M. Wt: 187.24 g/mol
InChI Key: WUEUHTILFFVPQH-UHFFFAOYSA-N
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Description

2-Amino-2-(naphthalen-2-yl)ethanol is an organic compound with the molecular formula C12H13NO. It is a chiral molecule, often used in various chemical and pharmaceutical applications. The compound features a naphthalene ring attached to an ethanolamine moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-(naphthalen-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-naphthaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine using hydrogenation or other reducing agents . The final step involves the addition of an ethanolamine group under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. The nitroalkene intermediate is produced in bulk and then subjected to catalytic hydrogenation using palladium or platinum catalysts. The resulting amine is then reacted with ethanolamine under controlled conditions to yield the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(naphthalen-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-2-(naphthalen-2-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(naphthalen-2-yl)ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The naphthalene ring provides hydrophobic interactions, while the amino and hydroxyl groups can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanol: A simpler analog with a primary amine and hydroxyl group.

    2-Amino-1-phenylethanol: Similar structure but with a phenyl group instead of a naphthalene ring.

    2-Amino-2-(phenyl)ethanol: Another analog with a phenyl group.

Uniqueness

2-Amino-2-(naphthalen-2-yl)ethanol is unique due to its naphthalene ring, which imparts distinct chemical properties and potential biological activities. The presence of both amino and hydroxyl groups allows for versatile chemical modifications and interactions with various molecular targets .

Properties

IUPAC Name

2-amino-2-naphthalen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEUHTILFFVPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472125
Record name 2-amino-2-(naphthalen-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153875-87-7
Record name 2-amino-2-(naphthalen-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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